![molecular formula C17H16N4O2S B2487086 N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899988-97-7](/img/structure/B2487086.png)
N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a sulfanylacetamide group
Vorbereitungsmethoden
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Attachment of the Sulfanylacetamide Group: The final step involves the introduction of the sulfanylacetamide group. This can be accomplished through the reaction of the oxadiazole-pyridine intermediate with a suitable thiol and acetamide derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, resulting in the formation of reduced derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metals and other substrates makes it useful in the development of new materials with specific electronic, optical, or catalytic properties.
Biological Research: The compound has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects through the inhibition of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The compound’s interaction with biological targets often involves hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
N-[(4-METHYLPHENYL)METHYL]-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds also contain heterocyclic rings and have been investigated for their antiviral and antimicrobial activities.
Indole Derivatives: Indole-based compounds have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Phenylboronic Ester Derivatives:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-2-4-13(5-3-12)10-19-15(22)11-24-17-21-20-16(23-17)14-6-8-18-9-7-14/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWMKHVBVKCTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2487005.png)
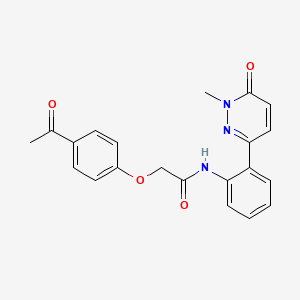
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2487008.png)
![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)
![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)
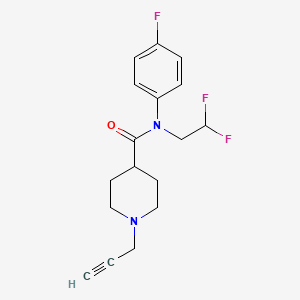
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)
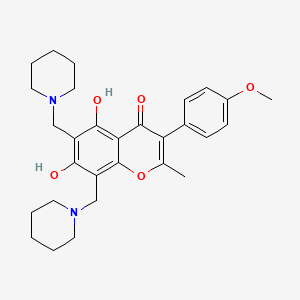
![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
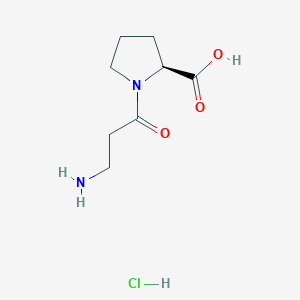
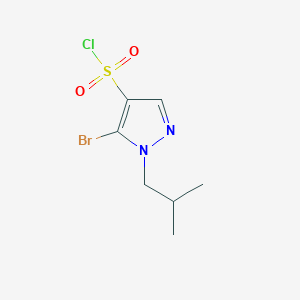
![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
